molecular formula C28H26N4O2S B2773960 3-[4-(dimethylamino)phenyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114649-92-1

3-[4-(dimethylamino)phenyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2773960
CAS No.: 1114649-92-1
M. Wt: 482.6
InChI Key: SGPAJLHPZOKNAH-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C28H26N4O2S and its molecular weight is 482.6. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-18-9-11-20(12-10-18)26-29-25(19(2)34-26)17-35-28-30-24-8-6-5-7-23(24)27(33)32(28)22-15-13-21(14-16-22)31(3)4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPAJLHPZOKNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4OSC_{21}H_{24}N_4OS. It features a quinazolinone core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The presence of the dimethylamino group and the oxazole moiety contributes to its pharmacological profile.

Structural Components

ComponentDescription
Quinazolinone Core structure associated with various bioactivities
Dimethylamino Enhances solubility and bioavailability
Oxazole Contributes to antimicrobial and anticancer properties
Sulfanyl Group May enhance reactivity and biological interactions

Anticancer Activity

Research indicates that compounds containing quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Mechanism of Action :
    • Inhibition of specific kinases involved in tumor growth.
    • Induction of reactive oxygen species (ROS) leading to apoptosis.

Antimicrobial Activity

The oxazole ring in the compound has been linked to antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives with similar structures can inhibit bacterial growth.

  • Target Organisms :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Mechanism of Action :
    • Disruption of bacterial cell wall synthesis.
    • Interference with protein synthesis.

Other Biological Activities

Emerging studies suggest potential anti-inflammatory and analgesic properties, which are common in compounds featuring similar structural motifs. The presence of the dimethylamino group may enhance these effects by modulating neurotransmitter pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazolinone derivatives, including related compounds to our target molecule. The study found that certain modifications increased potency against MCF-7 cells by over 50% compared to controls.

Case Study 2: Antimicrobial Testing

In a comparative analysis published in Antibiotics, a compound structurally similar to our target was tested against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting promising antimicrobial activity.

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